molecular formula C10H9NO3 B6271507 methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate CAS No. 2323068-79-5

methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate

Cat. No.: B6271507
CAS No.: 2323068-79-5
M. Wt: 191.2
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Description

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a cyanophenyl group and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Methyl (2R)-2-(4-cyanophenyl)-2-oxoacetate.

    Reduction: Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate
  • Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyacetate
  • Methyl (2R)-2-(4-nitrophenyl)-2-hydroxyacetate

Uniqueness

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.

Properties

CAS No.

2323068-79-5

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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